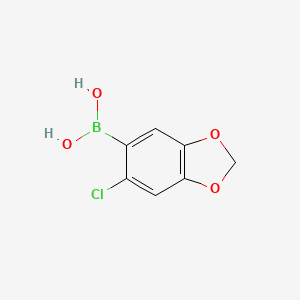

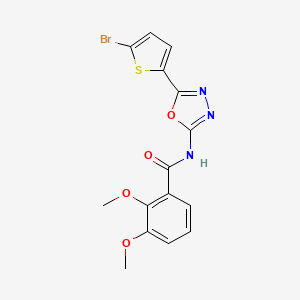

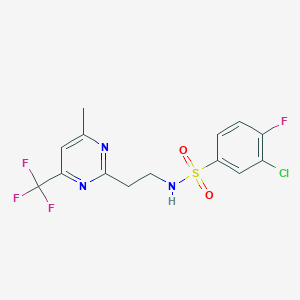

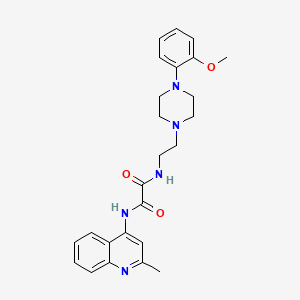

![molecular formula C21H21FN2O3S B2511958 N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide CAS No. 946328-20-7](/img/structure/B2511958.png)

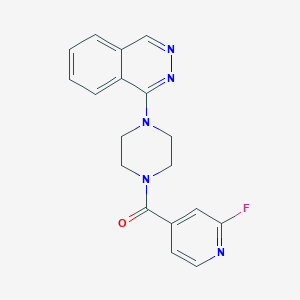

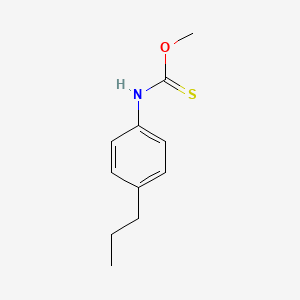

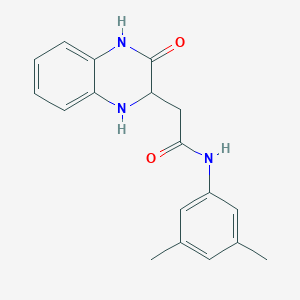

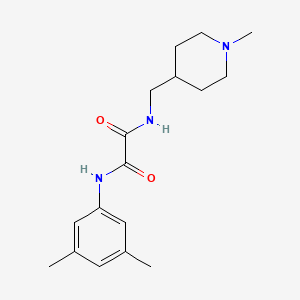

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide" is a structurally complex molecule that includes a thiazole ring, a fluorophenyl group, and a dimethoxybenzamide moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and functional groups that can help us understand the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related 2-phenylbenzothiazoles, such as the one described in paper 1, involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This suggests that the thiazole portion of the target compound could potentially be synthesized through a similar pathway. The use of a 3,4-dimethoxybenzyl group as an N-protecting group in the synthesis of thiazetidine derivatives, as mentioned in paper 2, indicates that the dimethoxybenzamide moiety could be introduced in a protected form and later deprotected .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by various spectroscopic methods, as demonstrated in paper 3, where NMR, IR, GC-MS, and X-ray analysis were used . These techniques could be applied to determine the structure of the target compound. Additionally, the fluorinated benzamide neuroleptics discussed in paper 4 provide an example of how fluorine substitution can be introduced into similar molecules .

Chemical Reactions Analysis

The reactivity of the benzamide moiety in the presence of fluorine substituents can be inferred from the synthesis of fluorinated benzamide neuroleptics, which involves nucleophilic substitution reactions . The presence of a fluorophenyl group in the target compound may similarly influence its reactivity, potentially affecting its interaction with biological targets or its metabolic stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can vary widely depending on their substitution patterns. For instance, the antitumor properties of 2-arylbenzothiazoles are highly dependent on their specific structural features, as seen in paper 1, where most structural variations had a deactivating effect . The presence of a 3,4-dimethoxybenzyl moiety could influence the solubility and metabolic stability of the compound, as suggested by the use of this group as a protecting group in paper 2 . The fluorine atoms in the compound could also affect its lipophilicity and potential for forming hydrogen bonds, as seen in the neuroleptics described in paper 4 .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

- Synthesis of Fluorobenzamides : Research has shown the synthesis of fluorine-containing benzamide derivatives, including structures similar to N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide, through conventional and microwave methods. These compounds have been evaluated for their antimicrobial efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Candida albicans. The presence of a fluorine atom has been essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Antitumor Applications

- Benzothiazole Derivatives as Anticancer Agents : A study focused on the synthesis of benzothiazole acylhydrazones, highlighting the antitumor potential of benzothiazole derivatives. These compounds have been tested against various cancer cell lines, demonstrating moderate to excellent anticancer activity, which suggests that similar structures, such as N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide, could have potential applications in cancer treatment (Osmaniye et al., 2018).

Photo-Degradation Studies

- Photo-Degradation of Thiazole-Containing Compounds : The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been studied, revealing that specific substituents, such as aryl rings, influence the degradation process. This research is crucial for understanding the stability and shelf-life of compounds like N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide under various storage conditions (Wu, Hong, & Vogt, 2007).

Molecular Structure and Interaction Studies

- Structural Analysis and Intermolecular Interactions : The molecular structure and intermolecular interactions of compounds similar to N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide have been analyzed using techniques like X-ray diffraction and DFT calculations. These studies help in understanding the conformational stability and reactivity of such compounds, which is essential for their medicinal application (Karabulut et al., 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c1-13-19(28-21(24-13)15-5-4-6-16(22)11-15)9-10-23-20(25)14-7-8-17(26-2)18(12-14)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCPPTHKZSBHSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,4-dimethoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-YL]carbamate](/img/structure/B2511880.png)

![3-{4-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2511881.png)

![4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2511883.png)

![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B2511889.png)

![[6-Fluoro-1-[4-(morpholin-4-ylmethyl)phenyl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2511894.png)